molecular formula C6H13NO5 B1258570 WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1

WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1

Cat. No. B1258570
M. Wt: 179.17 g/mol
InChI Key: XVQRZUFFKHYAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iminohexane-1,2,3,4,5-pentol is a pentol consisting of 1-iminohexane with four hydroxy substituents placed at positions 2, 3, 4, 5 and 6. It is an aldimine and a pentol.

Scientific Research Applications

1. Enhanced Representation of Carbohydrate Structures

WURCS 2.0 significantly improves the representation of carbohydrate structures, particularly those with ambiguous monosaccharides. This update allows for a more accurate depiction of carbohydrates that could not be represented before, such as structures with undefined ring closure or anomeric information. This advancement is vital for storing and understanding the complex structures of carbohydrates found in literature and databases (Matsubara et al., 2017).

2. Integration with Semantic Web Technologies

WURCS provides a unique linear notation for carbohydrates, making it suitable for use with Semantic Web technologies. This feature enables the effective linking of life science data, enhancing the efficiency and effectiveness of data sharing and analysis in carbohydrate research (Tanaka et al., 2014).

3. Conversion Tool for Glycan Data Interpretation

The complexity of WURCS nomenclature has been addressed by developing tools like GlycanFormatConverter. This tool facilitates the conversion of WURCS to more basic and widely used formats like IUPAC, enhancing the interpretability and accessibility of glycan data for a broader range of researchers (Tsuchiya et al., 2018).

4. Support for a Wide Variety of Glycans

With WURCS, researchers can now represent a wider variety of glycans, including those with complex structures like cyclic forms. This capability is crucial for accurately capturing the diversity of glycans in biological systems and their roles in various biological processes (Tsuchiya et al., 2017).

properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

6-iminohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-12H,2H2

InChI Key

XVQRZUFFKHYAPA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=N)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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